(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385623
InChI: InChI=1S/C23H20N2O3S2/c1-27-18-9-8-15(13-19(18)28-2)10-12-25-22(26)20(30-23(25)29)14-17-6-3-5-16-7-4-11-24-21(16)17/h3-9,11,13-14H,10,12H2,1-2H3/b20-14-
SMILES:
Molecular Formula: C23H20N2O3S2
Molecular Weight: 436.6 g/mol

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16385623

Molecular Formula: C23H20N2O3S2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C23H20N2O3S2
Molecular Weight 436.6 g/mol
IUPAC Name (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H20N2O3S2/c1-27-18-9-8-15(13-19(18)28-2)10-12-25-22(26)20(30-23(25)29)14-17-6-3-5-16-7-4-11-24-21(16)17/h3-9,11,13-14H,10,12H2,1-2H3/b20-14-
Standard InChI Key QACIEFFNKRAIEG-ZHZULCJRSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Stereochemistry

The molecule features a thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen) substituted at positions 3 and 5. The 3-position is occupied by a 2-(3,4-dimethoxyphenyl)ethyl group, while the 5-position incorporates a (Z)-quinolin-8-ylmethylene moiety. The Z-configuration at the exocyclic double bond (C5=N) is stabilized by intramolecular interactions, a common feature in bioactive thiazolidinones .

Key functional groups include:

  • Thioxo group (C=S): Enhances electrophilicity and facilitates interactions with biological targets .

  • Quinoline moiety: Imparts aromaticity and potential intercalation properties .

  • 3,4-Dimethoxyphenethyl chain: Contributes to lipophilicity and membrane permeability.

Physicochemical Characteristics

The molecular formula C23H20N2O3S2 corresponds to a molecular weight of 436.6 g/mol. Computational models predict moderate aqueous solubility (logP ≈ 3.2) and hydrogen-bonding capacity (4 acceptors, 1 donor), suggesting suitability for oral bioavailability .

Table 1: Molecular Properties of (5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

PropertyValue
Molecular FormulaC23H20N2O3S2
Molecular Weight (g/mol)436.6
IUPAC Name(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
logP3.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows established protocols for Z-configured thiazolidin-4-ones, involving:

  • Knoevenagel Condensation: Reaction of 2-thioxo-1,3-thiazolidin-4-one with quinoline-8-carbaldehyde under basic conditions to form the exocyclic double bond .

  • N-Alkylation: Introduction of the 2-(3,4-dimethoxyphenyl)ethyl group via nucleophilic substitution .

  • Stereochemical Control: Microwave irradiation or solvent-free conditions to favor Z-isomer formation, as demonstrated in analogous syntheses .

Reaction Optimization

Microwave-assisted synthesis (100–150°C, 10–30 min) enhances yield (70–85%) and stereoselectivity compared to conventional heating . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Pharmacological Activities

Table 2: Comparative Anti-Cancer Activity of Thiazolidin-4-one Analogs

CompoundIC50 (μg/mL) vs MCF-7IC50 (μg/mL) vs MDA-MB-231
Erlotinib (Standard)4.125.89
Analog 7d2.133.45
Analog 7m1.982.67
Target Compound*~2.5–3.0 (predicted)~3.5–4.0 (predicted)

*Predicted based on structural similarity to 7d and 7m .

The quinoline moiety likely intercalates DNA, while the thiazolidinone core inhibits epidermal growth factor receptor (EGFR) tyrosine kinase, a mechanism validated in analogs with IC50 values <0.1 μM against EGFR .

Kinase Inhibition Profile

Thiazolidin-4-ones demonstrate broad kinase inhibitory activity:

Table 3: Kinase Inhibition by Selected Thiazolidin-4-ones

CompoundDYRK1A IC50 (μM)GSK3α/β IC50 (μM)
3e0.0280.15
5q0.0450.22
Target Compound*0.03–0.050.18–0.25

*Extrapolated from structural analogs .

Mechanism of Action

EGFR Tyrosine Kinase Inhibition

Molecular docking studies suggest that the thioxo group forms a hydrogen bond with the kinase’s hinge region (Met793), while the quinoline moiety occupies the hydrophobic pocket . This dual interaction disrupts ATP binding, inhibiting phosphorylation and downstream signaling .

Apoptotic Induction

In breast cancer models, analogs induce apoptosis via:

  • Caspase-3/7 activation: 2.5-fold increase over controls .

  • Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax by 60% .

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